![molecular formula C22H24N4O7S B11979156 2,6-Dimethoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B11979156.png)
2,6-Dimethoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups, a triazole ring, and a phenyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate typically involves multiple stepsThe final step involves the formation of the phenyl acetate moiety under specific reaction conditions, such as the use of acetic anhydride and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives .
Scientific Research Applications
2,6-Dimethoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. For example, the triazole ring may interact with enzymes or receptors, leading to modulation of biological activities. The sulfanyl group can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-pyrazol-4-yl]imino}methyl)phenyl acetate
- 2,6-Dimethoxy-4-{(E)-[({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate
Uniqueness
The uniqueness of 2,6-Dimethoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H24N4O7S |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-[(E)-[5-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C22H24N4O7S/c1-12(27)33-20-15(28-2)7-13(8-16(20)29-3)11-23-26-21(24-25-22(26)34)14-9-17(30-4)19(32-6)18(10-14)31-5/h7-11H,1-6H3,(H,25,34)/b23-11+ |
InChI Key |
JSRNTVRENDMVGN-FOKLQQMPSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.